molecular formula C19H18FN3O3S B7682900 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile

Numéro de catalogue B7682900
Poids moléculaire: 387.4 g/mol
Clé InChI: WHNUIMRZWYDRSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile, also known as Fasudil, is a novel drug that has been extensively studied for its potential therapeutic applications in various diseases. Fasudil is a potent Rho-kinase inhibitor that has been shown to have multiple biochemical and physiological effects.

Mécanisme D'action

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile is a potent Rho-kinase inhibitor that inhibits the activity of Rho-kinase by binding to its ATP-binding site. Rho-kinase is a key regulator of smooth muscle contraction and plays a critical role in the pathogenesis of various diseases such as cerebral vasospasm, hypertension, and pulmonary hypertension. By inhibiting Rho-kinase, 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile reduces smooth muscle contraction and improves blood flow.
Biochemical and Physiological Effects:
2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has multiple biochemical and physiological effects. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has been shown to improve cerebral blood flow, reduce vascular resistance, and inhibit platelet aggregation. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has also been shown to have anti-inflammatory and anti-fibrotic effects. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has been shown to reduce pulmonary artery pressure and improve exercise capacity in patients with pulmonary hypertension. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has also been shown to improve cardiac function in patients with heart failure.

Avantages Et Limitations Des Expériences En Laboratoire

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has several advantages for lab experiments. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile is a potent Rho-kinase inhibitor that can be used to study the role of Rho-kinase in various diseases. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile is also a well-characterized drug that has been extensively studied in preclinical and clinical trials. However, 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has some limitations for lab experiments. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has a short half-life and requires frequent dosing in animal studies. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile is also a relatively expensive drug compared to other Rho-kinase inhibitors.

Orientations Futures

There are several future directions for the study of 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has shown promising results in preclinical and clinical trials for various diseases. However, further studies are needed to determine the optimal dosing and treatment duration of 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile in different diseases. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile also has potential applications in other diseases such as cancer and diabetes. Future studies should focus on the development of more potent and selective Rho-kinase inhibitors that can overcome the limitations of 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile.

Méthodes De Synthèse

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile can be synthesized using a multi-step process that involves the reaction of 3-fluorophenylacetic acid with piperazine to form 4-[2-(3-fluorophenyl)acetyl]piperazine. This intermediate is then reacted with 2-chlorobenzonitrile to form 2-[4-[2-(3-fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cerebral vasospasm, hypertension, pulmonary hypertension, stroke, and heart failure. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has been shown to improve cerebral blood flow, reduce vascular resistance, and inhibit platelet aggregation. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has also been shown to have anti-inflammatory and anti-fibrotic effects.

Propriétés

IUPAC Name

2-[4-[2-(3-fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-17-6-3-4-15(12-17)13-19(24)22-8-10-23(11-9-22)27(25,26)18-7-2-1-5-16(18)14-21/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNUIMRZWYDRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.